molecular formula C8H7N3OS B1585777 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 211244-81-4

2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B1585777
CAS No.: 211244-81-4
M. Wt: 193.23 g/mol
InChI Key: WPUAPGRZGJOIBX-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor. This compound belongs to the class of fused pyrimidines, which are known for their biological activities, particularly in cancer treatment .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrido[2,3-d]pyrimidin-7(8H)-ones are known to provide ligands for several receptors in the body . They are of interest due to their similarity with nitrogen bases present in DNA and RNA .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

There are ongoing efforts to improve the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitors towards certain kinases, which could have implications for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates. These intermediates are then efficiently derivatized to yield the desired compound . The reaction conditions often include the use of chlorinating agents and methylthiolation reagents under controlled temperatures and pressures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrido[2,3-d]pyrimidines. These products often exhibit enhanced biological activities and are used in further medicinal chemistry research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its specific methylthio substitution, which imparts unique chemical properties and biological activities. This substitution enhances its ability to interact with kinase targets, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUAPGRZGJOIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CC(=O)NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361225
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211244-81-4
Record name 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211244-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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